2-[4-(propan-2-yl)phenoxy]-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide
Description
2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound that features a phenoxy group, a thiophene moiety, and a pyrazole ring
Properties
Molecular Formula |
C19H21N3O2S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H21N3O2S/c1-14(2)15-5-7-16(8-6-15)24-13-19(23)21-18-9-10-20-22(18)12-17-4-3-11-25-17/h3-11,14H,12-13H2,1-2H3,(H,21,23) |
InChI Key |
LGOGWXBCVYKQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The phenoxy group can be introduced via a nucleophilic substitution reaction where 4-(PROPAN-2-YL)PHENOL reacts with an appropriate halide.
Construction of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Thiophene Introduction: The thiophene moiety can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Final Coupling: The final step involves coupling the phenoxy intermediate with the pyrazole-thiophene derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The phenoxy and thiophene groups could facilitate binding to hydrophobic pockets, while the pyrazole ring might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE: Similar structure but with a furan ring instead of thiophene.
2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(BENZYL)-1H-PYRAZOL-5-YL}ACETAMIDE: Similar structure but with a benzyl group instead of thiophene.
Uniqueness
The presence of the thiophene moiety in 2-[4-(PROPAN-2-YL)PHENOXY]-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE imparts unique electronic properties, making it distinct from its analogs with furan or benzyl groups. This can influence its reactivity and interactions in various applications.
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